4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDHTMWHCGONPX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the phenylprop-2-enoxy moiety: This step involves the reaction of cinnamyl alcohol with an appropriate acid chloride or anhydride to form the ester linkage.
Introduction of the 4-oxo group: The 4-oxo group can be introduced through oxidation reactions, often using reagents such as chromium trioxide or pyridinium chlorochromate.
Attachment of the butanoic acid backbone: The final step involves the coupling of the intermediate with a butanoic acid derivative, typically using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the customization of the compound’s properties.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may undergo enolization, forming an enol intermediate that reacts with oxidizing agents to produce the final oxidized product . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Polarity: The carboxylic acid group in 4-oxo-4-phenylbutanoic acid increases water solubility compared to its ester counterpart .
- Steric Effects : Bulky substituents (e.g., Fmoc in ) reduce solubility in aqueous media.
- Acidity : Sulfanyl groups (e.g., ) may lower pKa due to electron-withdrawing effects, enhancing ionization at physiological pH.
Biological Activity
4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid, an organic compound with the molecular formula C13H14O4, has garnered attention in scientific research for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-oxo group , a phenylprop-2-enoxy moiety , and a butanoic acid backbone . Its unique structure contributes to its diverse biological activities, including enzyme inhibition and interaction with cellular pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O4 |
| IUPAC Name | This compound |
| CAS Number | 314767-50-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase) , an enzyme involved in the kynurenine pathway of tryptophan metabolism. Inhibition of this enzyme can lead to reduced excitotoxicity in neuronal cells, which is particularly relevant in neurodegenerative diseases.
Biological Activities
- Neuroprotective Effects : Research indicates that derivatives of this compound may provide protective effects against neurodegenerative conditions such as Alzheimer's disease and Huntington's chorea by modulating excitotoxic pathways .
- Anti-inflammatory Properties : The compound has shown potential for anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress .
Study on Neuroprotective Effects
A study published in Neuropharmacology highlighted the effectiveness of KYN 3-OHase inhibitors derived from the compound in reducing neuronal damage in animal models of Huntington's disease. The results demonstrated significant improvements in motor function and reduced neurodegeneration markers .
Anti-inflammatory Research
In another investigation, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could effectively lower inflammation markers, indicating a potential role in treating inflammatory diseases .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-4-(2-propynyloxy)butanoic acid | Lacks phenylprop moiety; simpler structure | Less versatile; limited activity |
| 4-Oxo-4-(cinnamyloxy)butanoic acid | Contains cinnamyloxy group; affects membrane function | Exhibits antimicrobial properties |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification followed by hydrolysis. For example, Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate ( ) is prepared using nucleophilic substitution between a phenol derivative and ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Hydrolysis of the ester group using NaOH in aqueous ethanol (reflux, 4–6 hours) yields the carboxylic acid. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and inert atmosphere to prevent oxidation of the (E)-3-phenylprop-2-enoxy moiety. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >85% purity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Key characterization includes:
- ¹H NMR : The (E)-configured double bond in the phenoxy group appears as two doublets (J = 15–16 Hz) between δ 6.3–7.5 ppm. The ketone (4-oxo) does not show a proton signal, but the butanoic acid’s α-proton resonates near δ 2.5–3.0 ppm as a triplet .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups.
- X-ray Crystallography : As demonstrated for 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (), single-crystal analysis resolves stereochemical ambiguities and hydrogen-bonding patterns critical for biological interactions .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or spectrophotometric methods, as structurally related 3-benzoylpropionic acid derivatives show anti-inflammatory activity ().
- Antimicrobial Susceptibility Testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives ( ) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Prodrug Design : Modify the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, as seen in Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate ( ) .
- Metabolic Stability Studies : Use liver microsome assays to identify rapid degradation pathways. Adjust substituents (e.g., fluorination at the phenyl ring) to block metabolic hotspots, as shown in 4-(2-fluorophenyl)-4-oxobutanoic acid ( ) .
Q. How does the (E)-stereochemistry of the 3-phenylprop-2-enoxy group influence reactivity and bioactivity?
- Methodological Answer : The (E)-configuration imposes spatial constraints that affect molecular interactions. For example:
- Reactivity : The trans arrangement reduces steric hindrance during nucleophilic attacks, improving synthesis yields compared to (Z)-isomers.
- Bioactivity : The planar structure of the (E)-isomer facilitates π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. Computational docking studies (e.g., AutoDock Vina) can model these interactions, guided by crystallographic data from related compounds ().
Q. What challenges arise in synthesizing derivatives with modified phenoxy groups, and how can computational tools aid design?
- Methodological Answer : Challenges include regioselectivity in substitution reactions and stability of electron-deficient substituents (e.g., nitro groups). Solutions involve:
- DFT Calculations : Predict optimal reaction pathways (e.g., Fukui indices for electrophilic substitution sites) and transition-state energies for substituent introduction .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to prioritize synthetic targets. For example, electron-withdrawing groups (e.g., -F) on the phenyl ring enhance anti-inflammatory potency ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
